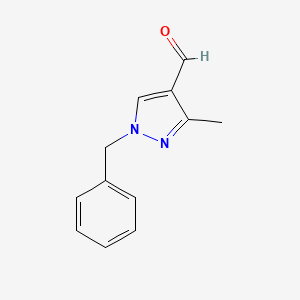

1-Benzyl-3-methyl-1h-pyrazole-4-carbaldehyde

説明

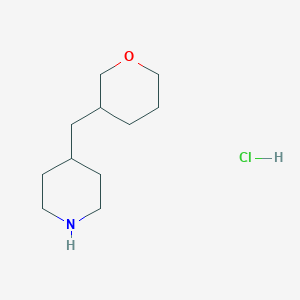

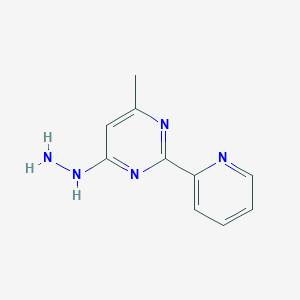

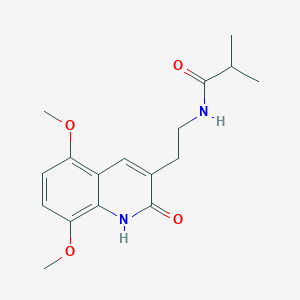

1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the linear formula C12H12O1N2 . It is used in research, development, and production in the life science industry .

Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde consists of a benzyl group attached to the 1-position of a 3-methyl-1H-pyrazole ring, with a carbaldehyde group at the 4-position .Physical And Chemical Properties Analysis

1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde has a molecular weight of 200.24 . The InChI code is 1S/C12H12N2O/c1-10-12(9-15)8-14(13-10)7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3 .科学的研究の応用

Antioxidant and Anti-inflammatory Applications

The synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives has shown significant antioxidant and anti-inflammatory activities. These derivatives were synthesized through a series of chemical reactions, starting from substituted acetophenones condensed with hydrazides, followed by cyclization. The compounds exhibited potent antioxidant activity compared to standard antioxidants and showed significant anti-inflammatory activity in comparison to the standard drug diclofenac sodium (Bono Naga Sudha, N. Subbaiah, & Manchala Mahalakshmi, 2021).

Synthesis of Novel Heterocycles

Research into 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde as a precursor for synthesizing novel heterocycles has been reported. These heterocycles were synthesized through facile reactions with various compounds, demonstrating the versatility of pyrazole-based compounds in creating new molecular structures with potential application in drug development (Mohammed A. Baashen, B. F. Abdel-Wahab, & G. El‐Hiti, 2017).

Antiproliferative Activity

A series of new 3-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes and their benzimidazole derivatives were synthesized and evaluated for their potential antiproliferative activities against cancer cell lines. This research highlights the application of pyrazole-based compounds in the development of new anticancer agents (D. Ashok et al., 2020).

Green Chemistry Approaches

Studies on the synthesis of benzofuran pyrazole heterocycles using green chemistry approaches, such as microwave-assisted synthesis, have been reported. These studies focus on the development of environmentally friendly methods for synthesizing compounds with analgesic and anti-inflammatory activities, showcasing the potential of pyrazole derivatives in medicinal chemistry (R. Kenchappa & Y. Bodke, 2020).

Nonlinear Optical Properties

Pyrazole-based compounds have been investigated for their potential as nonlinear optical (NLO) materials. Research on pyrazole-based D-π-A derivatives has shown large Stokes shifts and solid-state emissions, indicating their usefulness in optical applications (Sandip K. Lanke & N. Sekar, 2016).

Antimicrobial Activity

The synthesis and characterization of chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives, have shown antimicrobial activity against a range of bacteria and fungi. This research underscores the application of pyrazole compounds in developing new antimicrobial agents (A. Hamed et al., 2020).

特性

IUPAC Name |

1-benzyl-3-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-10-12(9-15)8-14(13-10)7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXRGCJKNIMOLTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-methyl-1h-pyrazole-4-carbaldehyde | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2842905.png)

![9-cyclopropyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2842912.png)

![N-((2-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2842914.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2842915.png)

![N-(3-methylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2842918.png)

![tert-Butyl N-[1-(pyrimidin-2-yl)azetidin-3-yl]carbamate](/img/structure/B2842921.png)